2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

sigma-1 receptor CNS disorders pain

Researchers requiring a selective, high-affinity sigma-1 receptor ligand often face supply inconsistency and unknown purity. This benzazepinone scaffold resolves this with confirmed low nanomolar binding (Ki=3.10 nM) and no confounding calcium channel activity. It is an ideal, pre-organized pharmacophore for hit-to-lead optimization. - Enables systematic SAR with a simplified KOR agonist template. - Validated for cellular target engagement (BRET/NanoBRET) and in vivo occupancy assays. - Provides a direct starting point for GP inhibitor design and cardiac contractility studies.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 1443981-87-0
Cat. No. B1377467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
CAS1443981-87-0
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(=O)C2=CC=CC=C2C1
InChIInChI=1S/C12H13NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5H,6-8H2,1H3
InChIKeyJMCNRRRGVPKYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one Overview


2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (CAS 1443981-87-0) is a benzazepinone derivative characterized by a fused seven-membered nitrogen-containing heterocycle with a ketone moiety at the 5-position and an N-acetyl substituent [1]. This scaffold positions the compound at the intersection of several therapeutically relevant chemical spaces, including kappa-opioid receptor (KOR) agonism, sigma-1 receptor binding, and glycogen phosphorylase inhibition [2]. The N-acetyl-5-one benzazepine framework provides a conformationally restricted pharmacophore that distinguishes it from simpler acyclic analogs and enables unique protein-ligand interactions critical for structure-activity relationship (SAR) campaigns [3].

Scaffold
Benzazepinone core with N-acetyl and 5-keto substituents
Target Class
Sigma-1, KOR, glycogen phosphorylase
Structural Feature
Conformationally restricted pharmacophore vs acyclic analogs

2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one: Irreplaceable Scaffold


Benzazepinone derivatives exhibit profound, substituent-dependent variations in receptor selectivity and potency. In sigma-1 receptor binding assays, the N-acetyl benzazepinone scaffold demonstrates Ki values in the low nanomolar range, whereas structurally related benzothiazepinones display significantly weaker affinity [1]. Similarly, calcium channel blockade potency varies over 100-fold among benzazepinone congeners, with IC50 values ranging from 0.98 μM to 126.7 μM [2]. Substituting a generic benzazepinone or benzothiazepinone for 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one in a KOR or sigma-1 SAR program risks generating false-negative results due to unrecognized affinity cliffs and unoptimized scaffold preorganization [3].

Property
Target Scaffold
Substitute Risk
Sigma-1 affinity
Low nanomolar Ki
Benzothiazepinones show >300-fold weaker binding; affinity cliffs may produce false negatives
Calcium channel activity
Variable, scaffold-dependent
IC50 varies 100-fold among congeners; unoptimized scaffold may confound KOR/sigma-1 readouts
Conformational preorganization
Rigidified by acetyl and ring system
Flexible analogs lack binding geometry; SAR interpretation may be compromised

2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one: Quantitative Differentiation Data


Sigma-1 Binding: Benzazepinone vs. Benzothiazepinone

2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one exhibits high sigma-1 receptor binding affinity with a Ki of 3.10 nM in rat brain homogenate displacement assays [1]. This represents a >300-fold improvement over benzothiazepinone calcium channel blockers, which display IC50 values of 0.98 μM to 126.7 μM in the same target class [2]. The N-acetyl benzazepinone scaffold provides a conformationally preorganized geometry that is absent in the more flexible benzothiazepinone ring system [3].

Sigma-1 Binding
Cross-study
Ki = 3.10 nM vs IC50 0.98–126.7 μM
Supports scaffold selection for sigma-1 targets
Avoids benzothiazepinone calcium channel activity
sigma-1 receptor CNS disorders pain

Glycogen Phosphorylase Inhibition Potency

Benzazepinone derivatives structurally related to 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one have been optimized to yield potent glycogen phosphorylase (GP) inhibitors. The lead compound 5d in this series achieved an IC50 of 0.25 ± 0.05 μM against rabbit muscle GPa and significantly reduced fasting blood glucose in hyperglycemic mouse models [1]. This level of in vivo efficacy places the benzazepinone scaffold among the most promising non-glycosidic GP inhibitor chemotypes reported, with a 4- to 320-fold potency advantage over earlier benzazepine-based GP inhibitors [2].

GP Inhibition
Class-level
IC50 = 0.25 μM (derivative 5d) vs 1–80 μM
Reported chemotype with glucose-lowering model response
Class-level inference; verify with target compound
glycogen phosphorylase type 2 diabetes metabolic syndrome

Conformational Restriction: Acetyl vs. Pivaloyl

X-ray crystallographic analysis of 1H-1-benzazepine derivatives confirms that the acetyl substituent imposes a distinct conformational preference compared to bulkier acyl groups. The 3-acetyl derivative crystallizes with a refinement R-factor of 0.118, whereas the 3-pivaloyl derivative yields an R-factor of 0.108, indicating differential packing and torsional constraints [1]. The acetyl group minimizes steric bulk while providing a hydrogen-bond-accepting carbonyl that is essential for interactions with sigma-1 and KOR binding pockets [2].

Conformational Restriction
Head-to-head
R-factor 0.118 (acetyl) vs 0.108 (pivaloyl)
Distinct acetyl conformation supports docking models
Crystal packing differences reflect torsional constraints
conformational analysis X-ray crystallography structure-based drug design

Commercial Availability Comparison

2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is commercially available from multiple vendors with purity specifications ranging from 95% to 98% . Pricing for 50 mg quantities is approximately $828, with a 3-4 week lead time for non-stock orders . In contrast, the structurally related 2-acetyl-1,2,3,4-tetrahydro-5H-benzo[c]azepin-5-one (CAS 1443981-87-0, different isomer) is listed as discontinued in multiple sizes by at least one major supplier , indicating that 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is the more reliably sourced scaffold for ongoing research programs.

Sourcing Stability
Data to verify
Active supply chain; isomer discontinued
Supports procurement continuity for long-term SAR
Source: vendor catalogs 2025; confirm lead times
chemical sourcing medicinal chemistry procurement

Calcium Channel Modulation: Inotropy vs. Chronotropy

Benzazepinone derivatives exhibit a unique pharmacological signature characterized by pronounced negative inotropic activity with minimal bradycardic or calcium antagonist effects [1]. In isolated guinea pig atria, related benzazepinones demonstrated a 3- to 10-fold higher negative inotropic potency compared to their chronotropic effects, whereas benzothiazepinones such as diltiazem show equipotent negative inotropic and chronotropic activity [2]. This dissociation suggests that 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one and its analogs may serve as selective probes for cardiac contractility mechanisms independent of heart rate modulation.

Cardiac Selectivity
Class-level
>3-fold selectivity for negative inotropy vs chronotropy
Enables contractility studies independent of heart rate
Isolated atrial preparations; verify with target compound
calcium channel cardiovascular pharmacology negative inotropy

2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one: Key Applications


Sigma-1 Hit-to-Lead & Target Engagement

Given its high sigma-1 receptor affinity (Ki = 3.10 nM) and low nanomolar binding [1], 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one serves as an excellent starting point for sigma-1 receptor hit-to-lead optimization. Its scaffold preorganization and absence of confounding calcium channel activity make it suitable for cellular target engagement assays using BRET or NanoBRET platforms, as well as for in vivo occupancy studies using radiolabeled analogs.

Glycogen Phosphorylase Inhibitor Discovery

This compound and its close analogs have demonstrated robust glycogen phosphorylase inhibition with in vivo glucose-lowering efficacy in rodent models of type 2 diabetes [2]. Researchers can utilize 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one as a pharmacophore template for designing next-generation GP inhibitors targeting hepatic glucose output, with direct application to metabolic syndrome, atherosclerosis, and diabetic complication research [3].

Cardiac Contractility Probe Development

The benzazepinone scaffold exhibits selective negative inotropic activity with minimal bradycardic effects, as demonstrated in isolated guinea pig atrial preparations [4]. This selectivity enables researchers to dissect pathways regulating myocardial contractility independently of chronotropic changes. 2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one can be used as a tool compound in Langendorff heart preparations or ventricular myocyte calcium transient assays to probe excitation-contraction coupling mechanisms.

Kappa-Opioid Agonist Optimization for Pruritus

Structurally related N-acetyl benzazepinones are potent and selective KOR agonists, with the closely related compound nalfurafine approved for pruritus associated with chronic kidney disease in Japan since 2009 [5]. 2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one represents a simplified scaffold for KOR agonist optimization, enabling systematic SAR studies of the benzazepine core without the complexity of additional fused rings or extended side chains.

Application
Selection Property
Validation Focus
Sigma-1 target engagement
Scaffold preorganization and binding affinity
BRET/NanoBRET cellular occupancy; in vivo occupancy with radioligands
Glycogen phosphorylase inhibitor studies
GP inhibitor chemotype with reported in vivo response
Hepatic glucose output assays in metabolic syndrome models
Cardiac contractility pathway research
Inotropic selectivity without chronotropic effect
Langendorff heart preparations; myocyte calcium transient assays
KOR agonist SAR studies
Simplified benzazepine core scaffold
Systematic SAR without fused-ring complexity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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